

Original Therapeutic Indications for Desbutal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desbutal*

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Abstract

Desbutal, a combination pharmaceutical developed by Abbott Laboratories, contained the potent central nervous system (CNS) stimulant methamphetamine hydrochloride and the short-acting barbiturate pentobarbital sodium. Marketed in the mid-20th century, its therapeutic rationale was based on the synergistic and counteractive effects of its components. This technical guide provides a comprehensive overview of the original therapeutic indications for **Desbutal**, including available quantitative data, reconstructed experimental protocols from contemporaneous studies, and detailed signaling pathways of its constituent active pharmaceutical ingredients. **Desbutal** was ultimately withdrawn from the market in 1973 by the U.S. Food and Drug Administration (FDA) due to its high potential for abuse and dependence.

[\[1\]](#)[\[2\]](#)

Introduction

Desbutal was a fixed-dose combination drug designed to leverage the therapeutic effects of a stimulant and a sedative-hypnotic. The formulation aimed to mitigate the side effects of each component; the pentobarbital was intended to reduce the anxiety and agitation associated with methamphetamine, while the methamphetamine was meant to counteract the drowsiness caused by the pentobarbital.[\[1\]](#) This combination was marketed for a range of conditions, capitalizing on the perceived benefits of this dual-action approach.

Original Therapeutic Indications

Desbutal was primarily indicated for the following conditions:

- Depression: Amphetamine-class drugs were among the first pharmacological treatments for depression, valued for their mood-elevating and energizing effects.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Obesity (as an anorectic): The appetite-suppressant properties of methamphetamine made it a common prescription for weight loss.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Narcolepsy: The stimulant effects of methamphetamine were utilized to combat the excessive daytime sleepiness characteristic of narcolepsy.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Parkinsonism: Methamphetamine was used to alleviate some of the motor symptoms of Parkinson's disease.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Alcoholism: It was also used in the management of alcoholism, though the specific therapeutic goals for this indication are less clearly documented in available resources.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Off-Label Uses: **Desbutal** was also prescribed for a variety of other conditions not formally listed in its primary indications.[\[3\]](#)[\[4\]](#)

Quantitative Data

Specific quantitative data from the original clinical trials for **Desbutal** are not readily available in the public domain due to the time period in which the drug was marketed and its subsequent withdrawal. However, based on available information, the following table summarizes the dosage forms of **Desbutal** that were manufactured.

Methamphetamine Hydrochloride	Pentobarbital Sodium
5 mg	30 mg
10 mg	60 mg
15 mg	90 mg

Reconstructed Experimental Protocols

Detailed experimental protocols from the original clinical trials of **Desbutal** are scarce. The following are reconstructed methodologies based on common clinical trial practices of the mid-20th century for similar drug classes and indications.

Obesity (Anorectic) Trials

- Objective: To evaluate the efficacy of **Desbutal** as an adjunct to dietary restriction in promoting weight loss in obese subjects.
- Study Design: A double-blind, placebo-controlled, randomized clinical trial.
- Participant Population: Adult male and female subjects with a body mass index (BMI) exceeding a predefined threshold, otherwise in good health.
- Methodology:
 - Participants would undergo a baseline assessment including weight, height, vital signs, and a dietary consultation.
 - Subjects would be randomly assigned to receive either **Desbutal** or a placebo for a period of 8-12 weeks.
 - All participants would be instructed to follow a calorie-restricted diet.
 - Weekly or bi-weekly visits would be scheduled to monitor weight loss, side effects, and adherence to the treatment regimen.
- Primary Endpoint: Mean weight loss from baseline in the **Desbutal** group compared to the placebo group.
- Secondary Endpoints: Percentage of subjects achieving a certain percentage of weight loss (e.g., 5% or 10%), and assessment of adverse events.

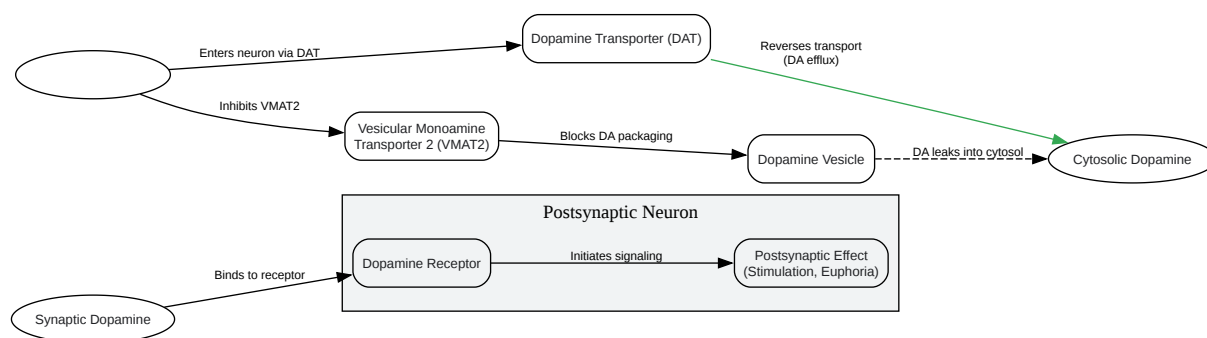
Depression Trials

- Objective: To assess the antidepressant efficacy of **Desbutal** in patients with depressive disorders.
- Study Design: A multi-center, randomized, placebo-controlled or active-comparator (e.g., another stimulant or antidepressant) trial.
- Participant Population: Adult patients diagnosed with depression based on the prevailing diagnostic criteria of the era.
- Methodology:
 - Participants would undergo a psychiatric evaluation at baseline, including a standardized depression rating scale (e.g., a precursor to the Hamilton Depression Rating Scale).
 - Subjects would be randomized to receive **Desbutal**, a placebo, or an active comparator for 6-8 weeks.
 - Regular follow-up visits would be conducted to assess changes in depressive symptoms, side effects, and overall clinical improvement.
- Primary Endpoint: Change from baseline in the total score of the depression rating scale.
- Secondary Endpoints: Response rates (percentage of patients with a significant reduction in symptoms) and remission rates.

Signaling Pathways

Methamphetamine Signaling Pathway

Methamphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine, and to a lesser extent, norepinephrine and serotonin.

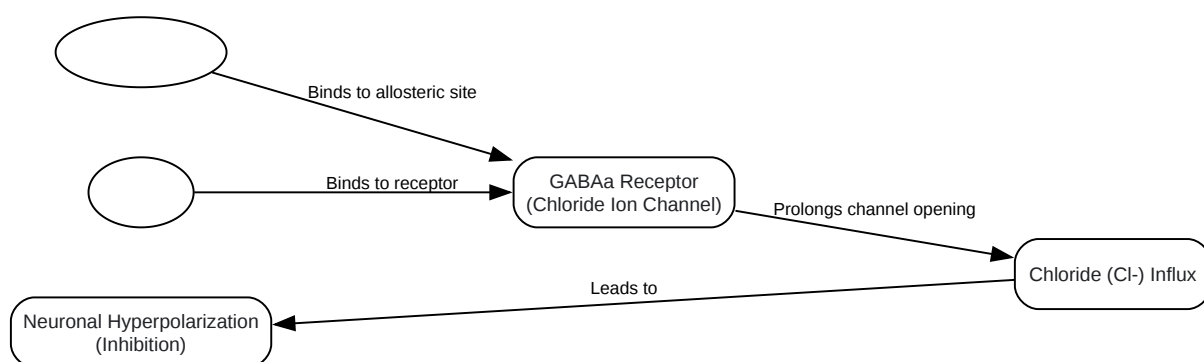


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Caption: Methamphetamine's mechanism of action in a dopaminergic neuron.

Pentobarbital Signaling Pathway

Pentobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

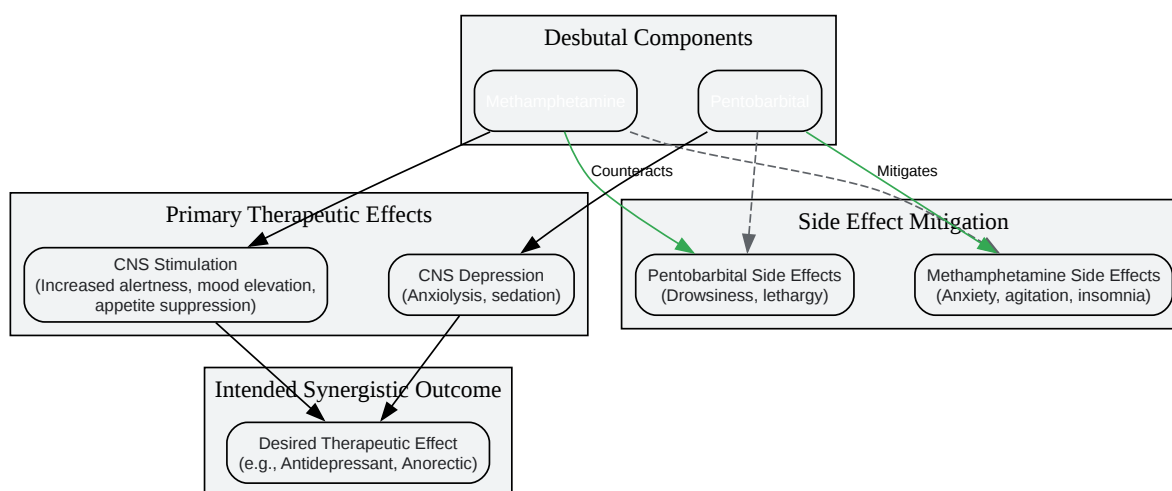


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Caption: Pentobarbital's modulation of the GABAA receptor.

Desbutal's Combined Effect: A Conceptual Workflow

The therapeutic rationale for **Desbutal** was based on the interplay between its two active ingredients.



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Phone: (601) 213-4426

Email: info@benchchem.com